molecular formula C8H5F6NS B1399842 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile CAS No. 1240257-90-2

3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile

Cat. No.: B1399842
CAS No.: 1240257-90-2
M. Wt: 261.19 g/mol
InChI Key: BISFXPOGLOMAMO-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is an organic compound with the molecular formula C8H5F6NS It is characterized by the presence of a fluorine atom and a pentafluorosulfur group attached to a phenylacetonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile typically involves the introduction of the fluorine and pentafluorosulfur groups onto a phenylacetonitrile backbone. One common method includes the reaction of 3-fluorophenylacetonitrile with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of simpler fluorinated compounds.

    Substitution: The fluorine and pentafluorosulfur groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Fluorinated hydrocarbons.

    Substitution: Various substituted phenylacetonitriles.

Scientific Research Applications

3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound can be used in the study of fluorine-containing biomolecules and their interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile involves its interaction with molecular targets through its fluorine and pentafluorosulfur groups. These groups can form strong bonds with various biological molecules, influencing their activity and function. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
  • 3-Fluoro-5-(difluoromethyl)phenylacetonitrile
  • 3-Fluoro-5-(chlorosulfur)phenylacetonitrile

Comparison: 3-Fluoro-5-(pentafluorosulfur)phenylacetonitrile is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

2-[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NS/c9-7-3-6(1-2-15)4-8(5-7)16(10,11,12,13)14/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISFXPOGLOMAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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